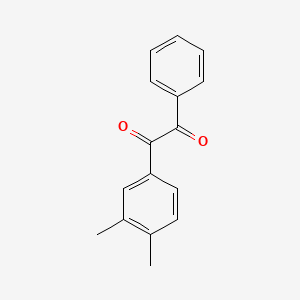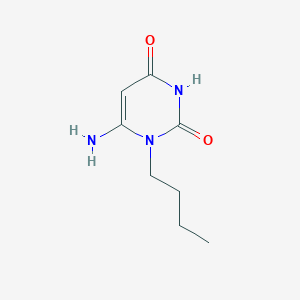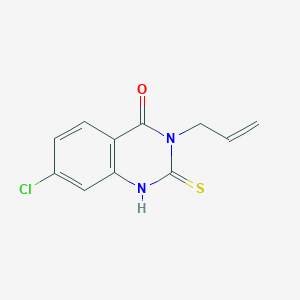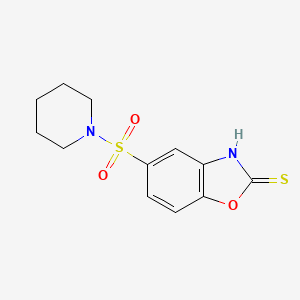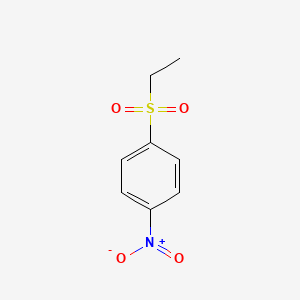![molecular formula C13H17ClN2O2 B1349708 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone CAS No. 92513-17-2](/img/structure/B1349708.png)
2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone involves various chemical reactions and optimization of technological parameters. For instance, the preparation of a similar compound, 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol, was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . Electrochemical synthesis methods have also been employed, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles, leading to the formation of new arylthiobenzazoles .
Molecular Structure Analysis
The molecular and crystal structure of related compounds provides insight into the conformation and stability of these molecules. For example, the structural characterization of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, which is crucial for understanding the behavior of similar compounds during synthesis . Additionally, spectroscopic investigations using FT-IR, FT-Raman, NMR, and UV-Vis have been conducted on phenyl substituted compounds like 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine, providing detailed information on vibrational frequencies, chemical shifts, and electronic transitions .
Chemical Reactions Analysis
The electrochemical synthesis based on the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone demonstrates the involvement of p-quinone imine in Michael addition reactions with 2-SH-benzazoles, leading to the formation of disubstituted products . This indicates the reactivity of the piperazine moiety under electrochemical conditions and its potential to undergo various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The NBO analysis of 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine indicates stability arising from hyperconjugative interactions and charge delocalization. The HOMO-LUMO gap of these compounds suggests a similarity in their electronic properties, which is also reflected in their UV-Visible spectra showing (π→π*) transitions . The crystal structure studies and Hirshfeld surface analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provide additional insights into the intermolecular interactions and crystal packing of these molecules .
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, as well as the development of innovative synthetic methods for its preparation1.
Please note that this information is based on general knowledge and related compounds, as specific information on “2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone” was not available. For more detailed and specific information, further research and consultation with a chemistry professional is recommended.
properties
IUPAC Name |
2-chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-4-2-11(3-5-12)15-6-8-16(9-7-15)13(17)10-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGOLGPYOZQVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368826 | |
| Record name | 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone | |
CAS RN |
92513-17-2 | |
| Record name | 2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)
